3-Chloro-2-cyanobenzoic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H4ClNO2 |
|---|---|
Molecular Weight |
181.57 g/mol |
IUPAC Name |
3-chloro-2-cyanobenzoic acid |
InChI |
InChI=1S/C8H4ClNO2/c9-7-3-1-2-5(8(11)12)6(7)4-10/h1-3H,(H,11,12) |
InChI Key |
KVZUULWDZYNNCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)C(=O)O |
Origin of Product |
United States |
Significance of Substituted Benzoic Acids in Organic Chemistry Research
Substituted benzoic acids are a cornerstone of organic chemistry, serving as fundamental precursors and intermediates in a vast array of synthetic applications. The presence of various functional groups on the benzene (B151609) ring profoundly influences the parent benzoic acid's chemical and physical properties. These substituents can alter the acidity of the carboxyl group, dictate the regioselectivity of further reactions, and impart specific biological activities. wikipedia.orgopenstax.org
Electron-withdrawing groups, such as halogens and cyano groups, generally increase the acidity of the benzoic acid by stabilizing the carboxylate anion through inductive and resonance effects. openstax.org Conversely, electron-donating groups tend to decrease acidity. The position of the substituent on the aromatic ring is also critical. For instance, ortho-substituted benzoic acids often exhibit unique behavior, known as the "ortho effect," where steric hindrance can force the carboxyl group out of the plane of the benzene ring, leading to an increase in acidity. wikipedia.orglibretexts.org This intricate interplay of electronic and steric factors makes substituted benzoic acids a rich area for research, with applications spanning from medicinal chemistry and agrochemicals to materials science. leapchem.com
Rationale for Investigating 3 Chloro 2 Cyanobenzoic Acid
The specific arrangement of a chloro group at the 3-position and a cyano group at the 2-position relative to the carboxylic acid in 3-Chloro-2-cyanobenzoic acid creates a molecule with distinct chemical reactivity. The presence of two electron-withdrawing groups is expected to significantly increase the acidity of the carboxylic acid. The ortho-cyano group, in particular, can exert a strong influence on the reactivity of the carboxyl group and the adjacent chloro substituent.
This unique substitution pattern makes this compound a valuable intermediate for the synthesis of more complex molecules. The chloro and cyano groups, along with the carboxylic acid, offer multiple reaction sites for further functionalization. This potential for diverse chemical transformations is a primary driver for its investigation in synthetic organic chemistry.
Overview of Key Research Areas Pertaining to 3 Chloro 2 Cyanobenzoic Acid
Direct Synthesis Approaches to this compound
Direct synthesis strategies aim to construct the this compound molecule in fewer steps, often by introducing the key functional groups onto a pre-existing benzene (B151609) ring. These methods can be efficient but often face challenges in achieving the correct regiochemistry.
Regioselective Halogenation of Precursors
The synthesis of halogenated benzoic acid derivatives can be achieved through the regioselective halogenation of appropriate precursors. In the context of this compound, a plausible direct approach involves the selective chlorination of 2-cyanobenzoic acid. This process requires careful control to ensure the chlorine atom is introduced at the desired 3-position. The directing effects of the existing cyano and carboxyl groups on the aromatic ring are critical in determining the outcome of the electrophilic aromatic substitution.
Challenges in regioselectivity are common in the synthesis of poly-substituted aromatic compounds. For instance, the synthesis of related compounds like 3-bromo-2-chlorobenzoic acid has been achieved through the direct bromination of 2-chlorobenzoic acid, often using a catalyst such as iron. smolecule.com Achieving high regioselectivity in such reactions often depends on the precise control of reaction conditions, including temperature, solvent, and the choice of chlorinating agent and catalyst.
Table 1: Potential Regioselective Halogenation Strategy
| Starting Material | Reagent | Target Position | Key Challenge |
|---|
Cyanation Strategies for Benzoic Acid Derivatives
An alternative direct synthesis involves the introduction of a cyano group onto a suitably substituted benzoic acid derivative. This typically involves a nucleophilic substitution reaction where a halogen atom is replaced by a cyanide ion. For the synthesis of this compound, a potential precursor would be a 3-chloro-2-halobenzoic acid (e.g., 2-bromo-3-chlorobenzoic acid or 2,3-dichlorobenzoic acid).
Palladium-catalyzed cyanation reactions are a common method for converting aryl halides to nitriles. google.com These reactions often employ a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), in the presence of a palladium catalyst and a suitable ligand. google.com Microwave-assisted synthesis has also been shown to be effective; for example, 3-chlorobenzoic acid can be converted to 3-cyanobenzoic acid with sodium cyanide (NaCN) in N-methylpyrrolidone under microwave irradiation, achieving a high yield. google.com The choice of catalyst, solvent, and cyanide source is crucial and can be sensitive, with alkali metal cyanides sometimes deactivating the catalyst. google.com
Table 2: Cyanation Approaches for Benzoic Acid Derivatives
| Precursor Example | Cyanide Source | Catalyst System | Reaction Type |
|---|---|---|---|
| 2-Bromo-3-chlorobenzoic acid | Zn(CN)₂ or KCN | Palladium complex + Ligand | Nucleophilic Aromatic Substitution |
Carboxylation Reactions for Substituted Aromatic Nitriles
Carboxylation presents another direct route, starting from a substituted aromatic nitrile and introducing the carboxylic acid group. For this compound, the starting material would be 2-chloro-6-cyanobenzene or a similar precursor that can be carboxylated at the 1-position. Modern carboxylation methods often utilize carbon dioxide (CO₂) as a C1 feedstock, which is an environmentally friendly approach. evitachem.commdpi.com
These reactions are typically catalyzed by transition metals, such as nickel or copper, and may require a reductant. mdpi.com For example, aryl chlorides can be carboxylated using a nickel(II) catalyst in the presence of manganese powder as a reductant at room temperature. mdpi.com Electrochemical methods using CO₂ also represent an innovative and green strategy for synthesizing cyanobenzoic acids from corresponding aryl halides. evitachem.com A more traditional approach involves the oxidation of a methyl group on a precursor like 3-chloro-2-cyanotoluene.
Multi-Step Synthetic Sequences for this compound
Multi-step syntheses provide greater control over regiochemistry by building the molecule through a series of sequential transformations.
Transformations from Related Chloro-nitrobenzoic Acids
A well-established pathway for introducing a cyano group onto an aromatic ring is through the transformation of a nitro group. This sequence typically involves reduction of the nitro group to an amine, followed by a Sandmeyer reaction.
For the synthesis of this compound, the logical starting material is 3-Chloro-2-nitrobenzoic acid. nih.govbldpharm.com The synthetic sequence is as follows:
Reduction of the Nitro Group : The nitro group of 3-chloro-2-nitrobenzoic acid is reduced to an amino group to form 2-amino-3-chlorobenzoic acid. This reduction can be achieved using various reagents, such as iron in acidic solution (e.g., Fe/HCl) or through catalytic hydrogenation (e.g., H₂ with a Pd/C or Ni catalyst). google.comgoogle.com
Diazotization : The resulting 2-amino-3-chlorobenzoic acid is then treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt. google.comjustia.com
Cyanation (Sandmeyer Reaction) : The diazonium salt is subsequently reacted with a source of cyanide ions, such as a copper(I) cyanide solution, to replace the diazonium group with a cyano group, yielding the final product, this compound. google.comjustia.com
This multi-step approach is advantageous for its high regioselectivity, as the positions of the substituents are clearly defined by the starting material.
Table 3: Synthesis via Chloro-nitrobenzoic Acid Transformation
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Reduction | 3-Chloro-2-nitrobenzoic acid | Fe/HCl or H₂/Pd/C | 2-Amino-3-chlorobenzoic acid |
| 2. Diazotization | 2-Amino-3-chlorobenzoic acid | NaNO₂ / HCl | 3-Carboxy-2-chlorobenzenediazonium chloride |
Conversion Pathways from Substituted Tolunitriles
An alternative multi-step strategy begins with a substituted tolunitrile, with the final step being the oxidation of the methyl group to a carboxylic acid. The key precursor for this route would be 3-chloro-2-cyanotoluene.
The synthesis of the tolunitrile precursor itself would likely involve multiple steps, potentially starting from a substituted toluene (B28343) or aniline. Once 3-chloro-2-cyanotoluene is obtained, the methyl group can be oxidized to a carboxyl group. Several methods exist for this transformation:
Direct Oxidation : Strong oxidizing agents like chromium trioxide or potassium permanganate (B83412) can be used, although these methods can present challenges with waste disposal. google.com
Oxidation with Nitrogen Dioxide : Tolunitriles can be oxidized to cyanobenzoic acids using nitrogen dioxide at elevated temperatures and pressures. google.comevitachem.com
Two-Step Oxidation : A common industrial method involves the free-radical chlorination of the methyl group with chlorine gas to form a trichloromethyl group, which is then hydrolyzed to the carboxylic acid. A variation involves chlorination to a chloromethyl group, followed by oxidation with hydrogen peroxide. google.com
This pathway's viability hinges on the efficient and regioselective synthesis of the 3-chloro-2-cyanotoluene intermediate.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Cyanobenzoic acid |
| 3-bromo-2-chlorobenzoic acid |
| 2-chlorobenzoic acid |
| 2-bromo-3-chlorobenzoic acid |
| 2,3-dichlorobenzoic acid |
| 3-chlorobenzoic acid |
| 3-cyanobenzoic acid |
| 2-chloro-6-cyanobenzene |
| 3-chloro-2-cyanotoluene |
| 3-Chloro-2-nitrobenzoic acid |
| 2-amino-3-chlorobenzoic acid |
| 3-Carboxy-2-chlorobenzenediazonium chloride |
| tolunitrile |
| N-methylpyrrolidone |
| zinc cyanide |
| potassium cyanide |
| sodium cyanide |
| carbon dioxide |
| iron |
| nickel |
| copper |
| manganese powder |
| sodium nitrite |
| hydrochloric acid |
| copper(I) cyanide |
| chromium trioxide |
| potassium permanganate |
| nitrogen dioxide |
| chlorine gas |
Nitrile Hydrolysis and Carboxylic Acid Formation
The conversion of a nitrile group (-CN) to a carboxylic acid (-COOH) is a fundamental transformation in organic synthesis and a key step in producing cyanobenzoic acids. This hydrolysis can be performed under either acidic or alkaline conditions. libretexts.org
In acid hydrolysis , the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid. The reaction involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water. This process ultimately yields a carboxylic acid and an ammonium (B1175870) ion. For instance, the hydrolysis of ethanenitrile with acid produces ethanoic acid. libretexts.org
Alkaline hydrolysis involves heating the nitrile with a base, like sodium hydroxide (B78521) solution. libretexts.org This method initially produces the salt of the carboxylic acid (e.g., sodium ethanoate from ethanenitrile) and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the resulting mixture must be acidified with a strong acid, which protonates the carboxylate salt. libretexts.org
A common precursor for this compound is 2,6-dichlorobenzonitrile. The selective hydrolysis of one of the nitrile groups in a dinitrile compound, such as 1,3-dicyanobenzene, can be achieved under mild conditions using biocatalysts to produce 3-cyanobenzoic acid, demonstrating the precision possible with certain hydrolysis techniques. researchgate.net
Catalytic Systems in the Preparation of this compound and its Analogues
Modern synthetic chemistry heavily relies on catalytic systems to improve efficiency, selectivity, and reaction conditions. The synthesis of this compound and related compounds benefits significantly from palladium, nickel, and phase transfer catalysis.
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium catalysts are exceptionally versatile for forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing cyanobenzoic acids, palladium-catalyzed cyanation is a prominent method. This often involves the reaction of an aryl halide with a cyanide source. Zinc cyanide (Zn(CN)₂) is frequently used as the cyanide source in these reactions because other salts, like potassium or sodium cyanide, can deactivate the palladium catalyst. google.com
For example, the synthesis of cyano-benzoic acid anchoring groups for dye-sensitized solar cells has been accomplished through a palladium-catalyzed Suzuki coupling reaction. iphy.ac.cn This highlights the utility of palladium catalysis in constructing complex molecules containing the cyanobenzoic acid moiety. The efficiency of these reactions can be optimized by adjusting the ratio of the phosphine (B1218219) ligand to the palladium catalyst, which affects both catalytic activity and stability at different temperatures. google.com
The table below summarizes representative conditions for palladium-catalyzed cyanation reactions.
| Aryl Halide Substrate | Cyanide Source | Palladium Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| Aryl Iodide | NaCN | PdCl₂(PPh₂(m-C₆H₄SO₃Na))₂ | PPh₂(m-C₆H₄SO₃Na) | Heptane/Water | Reflux | High |
| 2, Pinacolate 4 | - | Pd(PPh₃)₄ | PPh₃ | THF/Water | 80 | - |
| Aryl Halide | Zn(CN)₂ | Palladium Complex | Tertiary Phosphine | Ethers/Nitriles | Up to 85+ | - |
Data compiled from multiple sources. google.comiphy.ac.cnoup.com
Nickel-Catalyzed Carboxylation Techniques
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for certain transformations. Nickel-catalyzed carboxylation of aryl chlorides using carbon dioxide (CO₂) is a particularly noteworthy advancement for synthesizing benzoic acids. organic-chemistry.orgnih.gov
This method can proceed at room temperature under just one atmosphere of CO₂ pressure, utilizing a nickel catalyst, such as NiCl₂(PPh₃)₂, in the presence of a reducing agent like manganese (Mn) powder. organic-chemistry.orgnih.gov The reaction demonstrates good functional group tolerance, effectively converting various aryl chlorides into their corresponding carboxylic acids in high yields. organic-chemistry.org Mechanistic studies indicate that a Ni(I) species is a key intermediate in the catalytic cycle. organic-chemistry.orgnih.gov This approach avoids the need for high pressures of CO₂ or pyrophoric reducing agents, making it a more sustainable option. organic-chemistry.org
| Aryl Halide | Catalyst | Reducing Agent | Additive | Pressure | Temperature |
| Aryl Chlorides | NiCl₂(PPh₃)₂ | Mn powder | Et₄NI | 1 atm CO₂ | Room Temp. |
| Vinyl Chlorides | NiCl₂(PPh₃)₂ | Mn powder | Et₄NI | 1 atm CO₂ | Room Temp. |
| Aryl Pivalates | NiCl₂(dppf) | Mn | dppf | - | - |
Data compiled from multiple sources. organic-chemistry.orgnih.govsbq.org.br
Phase Transfer Catalysis in Synthetic Routes
Phase Transfer Catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). researchgate.net This is particularly useful in cyanation reactions where an inorganic cyanide salt (like NaCN or KCN), which is soluble in water but not in organic solvents, needs to react with an organic aryl halide. oup.com
A phase transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBAC), transports the cyanide anion from the aqueous phase to the organic phase where the reaction occurs. tandfonline.comgoogle.com This methodology has been successfully applied to the synthesis of various aryl nitriles. tandfonline.comresearchgate.net For instance, the synthesis of 1-arylcyclopropanecarbonitriles has been achieved by reacting arylacetonitriles with 1,2-dibromoethane (B42909) under PTC conditions using concentrated aqueous sodium hydroxide and a catalyst. tandfonline.com
In some systems, a "counter phase transfer catalyst," which is a water-soluble catalyst, can be used. This allows for the easy separation of the lipophilic organic products from the catalyst and reagents after the reaction. oup.com
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Microwave-assisted synthesis is one such approach that aligns with these principles.
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis utilizes microwave irradiation to heat reaction mixtures. ijprdjournal.com This technique offers several advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), increased product yields, and often higher product purity. ajrconline.orgresearchgate.net The rapid and uniform heating provided by microwaves can accelerate reaction rates significantly. ijprdjournal.com
This technology is considered a green chemistry approach because it is more energy-efficient and can reduce the need for large volumes of solvents. ajrconline.orgtandfonline.com For example, the synthesis of benzoic acid from benzanilide (B160483) using sulfuric acid as a catalyst is significantly accelerated under microwave irradiation. ijprdjournal.com The reaction proceeds quickly, providing benzoic acid in high yield and purity with reduced energy consumption. ijprdjournal.com Similarly, various benzoic acid derivatives have been synthesized efficiently using microwave irradiation, highlighting its broad applicability and potential for scalable, environmentally friendly production. ijprdjournal.comtandfonline.comrsc.org A study on the synthesis of 3-cyanobenzoic acid from 3-chlorobenzoic acid and NaCN in an N-methylpyrrolidone solvent showed a 99% yield after just 10 minutes of microwave reaction. google.com
| Reaction | Heating Method | Reaction Time | Power/Temp | Yield (%) |
| Benzanilide to Benzoic Acid | Microwave | 10 min | 225 W | High |
| Benzanilide to Benzoic Acid | Conventional | 30 min | Reflux | - |
| Catechol + Benzoic Acid Derivatives | Microwave | 30-120 sec | 100°C | High |
| 3-Chlorobenzoic Acid to 3-Cyanobenzoic Acid | Microwave | 10 min | - | 99 |
Data compiled from multiple sources. google.comajrconline.orgtandfonline.com
Synthetic Methodologies and Strategies for this compound: Solvent-Free Reaction Conditions
The pursuit of environmentally benign chemical manufacturing has led to significant interest in solvent-free reaction conditions. These methods, which include solid-state, melt-phase, and mechanochemical reactions, aim to reduce volatile organic compound (VOC) emissions, simplify purification processes, and often improve reaction rates and yields.
However, a thorough review of available scientific literature and patent databases reveals a notable absence of specifically documented methods for the synthesis of this compound under entirely solvent-free conditions. Research has focused on syntheses in various organic solvents or on "greener" approaches that still utilize a liquid phase, such as ionic liquids. mdpi.comresearchgate.net
While direct methods for this compound are not reported, several solvent-free strategies have been successfully applied to the synthesis of structurally related compounds. These established solvent-free transformations offer a conceptual basis for potential future development of a solvent-free route to the target molecule. General strategies in this field include:
Solid-State and Melt-Phase Reactions : These reactions are conducted by heating a mixture of solid reactants above their melting points or by grinding them together to initiate a reaction in the solid state. e-bookshelf.de This approach eliminates the need for a solvent to dissolve the reactants.
Mechanochemical Synthesis : This technique involves using mechanical energy, typically through ball milling, to induce chemical reactions between solid reactants. It has been applied to create complex organic molecules, including those from aromatic carboxylic acids, without the use of bulk solvents. uwindsor.ca
Catalyst-Free Thermal Reactions : In some cases, heating reactants is sufficient to drive a reaction to completion. For example, certain polymerization reactions of cyanobenzonitrile derivatives have been achieved by heating the solid monomer. rsc.org
Although these methodologies are established in the broader field of organic synthesis, their specific application to produce this compound has not been detailed in existing research. Standard synthetic routes for cyanobenzoic acids and their derivatives, such as those involving Sandmeyer reactions or the oxidation of toluene precursors, are typically described using conventional solvent-based systems. researchgate.netgoogle.comgoogle.com
Research Findings
Due to the lack of specific research on the solvent-free synthesis of this compound, no empirical data regarding reaction parameters, yields, or catalyst systems can be provided. The development of such a method would require dedicated research to adapt existing solvent-free techniques to the specific precursors and transformations required for this compound.
Data Tables
No data is available for tabulation as no specific solvent-free synthetic methods for this compound have been reported in the scientific literature.
Reactions Involving the Carboxylic Acid Moiety of this compound
The carboxylic acid functional group is a primary site for a variety of chemical transformations, including esterification, amide formation, and conversion to more reactive acyl derivatives.
Esterification: this compound can be converted to its corresponding esters through several standard methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (like sulfuric acid), is a common approach. pressbooks.pub Alternatively, esters can be formed via the reaction of the carboxylate salt with an alkyl halide. pressbooks.pub A notable example is the synthesis of ethyl 3-chloro-2-cyanobenzoate. lookchem.com These ester derivatives are valuable intermediates in organic synthesis. lookchem.comcymitquimica.com
Amide Formation: The synthesis of amides from this compound typically proceeds through activation of the carboxylic acid. libretexts.org Direct reaction with an amine is generally not feasible without high temperatures. libretexts.org A common strategy involves the use of coupling reagents, such as carbodiimides (e.g., EDCI) often in conjunction with additives like N-hydroxybenzotriazole (HOBt), to facilitate amide bond formation with primary or secondary amines under mild conditions. nih.govluxembourg-bio.com Another pathway is the conversion of the carboxylic acid to a more reactive intermediate, like an acid chloride, which then readily reacts with an amine to yield the desired amide. libretexts.org The formation of carboxamides from the carboxyl group of cyanobenzoic acid derivatives is a recognized transformation pathway. google.com
| Reaction | Reagents and Conditions | Product Type |
| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (e.g., Ethyl 3-chloro-2-cyanobenzoate) |
| Amide Formation | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride2. Amine (R-NH₂) | Amide |
| Amide Formation | Amine (R-NH₂), Coupling Agent (e.g., EDCI, HOBt) | Amide |
Acid Chlorides: The carboxylic acid group of this compound can be converted into the more reactive 3-chloro-2-cyanobenzoyl chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net For other cyanobenzoic acids, phosgene (B1210022) has also been used to produce the corresponding cyanobenzoyl chloride with high purity and yield. google.com This transformation is a crucial step for synthesizing other derivatives, as the acyl chloride is a highly versatile intermediate for reactions with various nucleophiles, including alcohols (to form esters) and amines (to form amides). libretexts.orgsavemyexams.com
Anhydrides: While the formation of a symmetrical anhydride (B1165640) from two molecules of this compound is theoretically possible through dehydration, specific documented methods for this compound are not prevalent. Generally, anhydrides can be synthesized from acid chlorides by reaction with a carboxylate salt. Benzoic anhydride itself is a useful benzoylating agent. cymitquimica.com
| Starting Material | Reagent | Product |
| This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride | 3-Chloro-2-cyanobenzoyl chloride |
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), does not readily occur with simple aromatic carboxylic acids. However, the reaction is facilitated in "activated" systems where the aromatic ring contains strong electron-withdrawing groups. google.comafinitica.com The presence of both a chloro and a cyano group on the ring of this compound activates it towards decarboxylation under specific, often harsh, conditions. This reaction typically requires high temperatures or the use of a catalyst, such as copper or its salts. afinitica.com The process involves the removal of the carboxylic acid group and its replacement with a hydrogen atom, which would transform a derivative of this compound into a 2-chlorobenzonitrile (B47944) derivative. google.com
Reactions Involving the Cyano Group of this compound
The cyano (nitrile) group is a versatile functional group that can undergo hydrolysis to form amides and carboxylic acids, or be reduced to yield amines.
The cyano group of this compound can be hydrolyzed under acidic or basic conditions. The reaction proceeds in a stepwise manner. Partial hydrolysis yields the corresponding carboxamide, 3-chloro-2-carbamoylbenzoic acid. This selective conversion of a nitrile to an amide can sometimes be achieved using hydrogen peroxide in a basic solution. libretexts.org
Complete hydrolysis, which requires more forcing conditions (e.g., prolonged heating with strong acid or base), converts the cyano group into a second carboxylic acid group. This would result in the formation of 3-chloro-phthalic acid. The selective hydrolysis of one nitrile group in phthalonitrile (B49051) compounds (which have two adjacent cyano groups) to form a cyanobenzamide is a known process, highlighting the feasibility of controlling this transformation. googleapis.com
| Reaction | Reagents and Conditions | Intermediate Product | Final Product |
| Partial Hydrolysis | H₂O, mild acid or base (e.g., H₂O₂/OH⁻) | 3-Chloro-2-carbamoylbenzoic acid | - |
| Complete Hydrolysis | H₂O, strong acid or base, Heat | - | 3-Chloro-phthalic acid |
Reduction to Amines: The cyano group is readily reduced to a primary amine. This transformation is a valuable synthetic route for introducing an aminomethyl group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this purpose. evitachem.com Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or nickel, is another common method. smolecule.com This reaction converts this compound into 2-(aminomethyl)-3-chlorobenzoic acid.
Reduction to Aldehydes: Partial reduction of the cyano group to an aldehyde is also possible using specific reducing agents that are less reactive than LiAlH₄. Diisobutylaluminium hydride (DIBAL-H) is a standard reagent for this transformation. The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The initial product is an imine, which is then hydrolyzed upon aqueous workup to yield the aldehyde, 3-chloro-2-formylbenzoic acid.
| Reaction | Reagent | Product |
| Reduction to Amine | Lithium aluminum hydride (LiAlH₄) or H₂/Catalyst | 2-(Aminomethyl)-3-chlorobenzoic acid |
| Reduction to Aldehyde | 1. Diisobutylaluminium hydride (DIBAL-H)2. Aqueous workup | 3-Chloro-2-formylbenzoic acid |
Nucleophilic Addition Reactions at the Nitrile Carbon
The nitrile group (-C≡N) in this compound contains an electrophilic carbon atom susceptible to attack by nucleophiles. This reactivity allows for the transformation of the cyano moiety into other valuable functional groups.
Reduction to Amines: The cyano group can be reduced to a primary amine (-CH₂NH₂). This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. evitachem.com The resulting compound, 3-chloro-2-(aminomethyl)benzoic acid, is a useful building block in further synthetic applications.
Hydrolysis to Carboxylic Acids: Although the molecule already contains a carboxylic acid group, the nitrile can also undergo hydrolysis to form a second carboxylic acid, yielding 3-chloro-phthalic acid. This reaction can proceed under either acidic or basic conditions, though harsh conditions may be required. This conversion highlights the potential for differential reactivity if one of the acid groups is protected.
These nucleophilic addition reactions at the nitrile carbon are fundamental pathways for elaborating the structure of this compound.
Reactivity of the Chloro Substituent in this compound
The chloro substituent on the aromatic ring is a key site for modification, primarily through substitution and metal-catalyzed coupling reactions.
The aromatic ring of this compound is rendered electron-deficient by the strong electron-withdrawing effects of the adjacent cyano and carboxylic acid groups. evitachem.com This electronic characteristic makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr), where the chloride ion acts as a leaving group. vulcanchem.commasterorganicchemistry.com
The reaction is facilitated when strong nucleophiles are employed in polar aprotic solvents. Common nucleophiles that can displace the chloro group include:
Amines (e.g., aniline, piperidine) to form N-aryl derivatives.
Alkoxides (e.g., sodium methoxide) to produce aryl ethers.
Azides (e.g., sodium azide) to introduce an azido (B1232118) group, which can be further transformed. smolecule.com
The rate of these SNAr reactions is enhanced by the ability of the ortho-cyano and para-carboxyl groups (relative to the chlorine) to stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. masterorganicchemistry.com
The chloro group of this compound serves as an electrophilic handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. smolecule.com
Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com This method is highly versatile for creating biaryl structures or introducing alkyl, alkenyl, or heteroaryl moieties at the 3-position of the benzoic acid ring. nih.govresearchgate.net The general catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product. libretexts.org
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst and an amine base. wikipedia.orgrsc.org This transformation is a direct method for synthesizing aryl alkynes from this compound, which are valuable intermediates for more complex molecules. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homo-coupling byproducts. nih.govscielo.org.za
The table below summarizes typical conditions for these cross-coupling reactions.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄) | Carbonates, Phosphates (e.g., K₃PO₄) | Dioxane, Toluene, THF/Water |
| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt (optional) | Amine (e.g., Triethylamine) | THF, DMF, Acetonitrile |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Ring
Further substitution on the aromatic ring of this compound is influenced by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): The benzene ring is strongly deactivated towards electrophilic attack due to the presence of two powerful electron-withdrawing groups: the carboxylic acid (-COOH) and the nitrile (-CN). libretexts.orguci.edu Both are meta-directing substituents. The chloro group (-Cl) is also deactivating but is an ortho, para-director. uci.edu Given the combined deactivating effect, electrophilic substitution requires harsh reaction conditions. If a reaction does occur, the incoming electrophile would be directed to the position C-5, which is meta to both the cyano and carboxyl groups and ortho to the chloro group.
Nucleophilic Aromatic Substitution (NAS): As previously discussed (Section 3.3.1), the electron-poor nature of the ring makes it susceptible to nucleophilic attack, primarily resulting in the displacement of the chloro group. masterorganicchemistry.com It is less common for a hydrogen atom to be displaced in a nucleophilic aromatic substitution reaction unless extremely strong activating groups are present or under specific reaction conditions (e.g., Chichibabin reaction on heteroaromatics), which are not typical for this substrate.
Derivatization to Novel Heterocyclic and Polyaromatic Systems
The unique arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of fused heterocyclic and polyaromatic compounds. dokumen.pubrsc.orgmdpi.com The reactivity of the chloro, cyano, and carboxyl groups can be harnessed in sequential or one-pot reactions to construct complex ring systems.
For instance, the cyano and carboxylic acid groups can participate in cyclization reactions with appropriate binucleophilic reagents. An example pathway could involve:
Reaction of the chloro group with a nucleophile, such as an amine (SNAr).
Subsequent intramolecular cyclization between the newly introduced amine and either the nitrile or the carboxylic acid group (after conversion to an acid chloride or ester) to form a nitrogen-containing heterocyclic ring fused to the benzene ring.
Similarly, the derivatization of the nitrile group (e.g., to an amidine) or the carboxylic acid group (e.g., to an acyl hydrazide) can provide the necessary functionality for intramolecular condensation reactions, leading to the formation of diverse heterocyclic scaffolds like quinazolinones or benzodiazepines after appropriate reaction steps.
Advanced Spectroscopic and X Ray Diffraction Analyses of 3 Chloro 2 Cyanobenzoic Acid
Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
The ¹H NMR spectrum of 3-chloro-2-cyanobenzoic acid would be expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro, cyano, and carboxylic acid groups. The proton at position 6 (adjacent to the carboxylic acid group) would likely appear at the most downfield position due to the deshielding effects of the neighboring carbonyl and the anisotropic effect of the ring current. The protons at positions 4 and 5 would exhibit complex splitting patterns due to spin-spin coupling.
Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4 | ~7.8 - 8.0 | Doublet of doublets |
| H-5 | ~7.6 - 7.8 | Triplet |
| H-6 | ~8.1 - 8.3 | Doublet of doublets |
| COOH | >10 | Broad singlet |
Note: This is a predicted data table. Actual experimental values may vary.
The ¹³C NMR spectrum would be expected to display eight distinct signals, corresponding to the eight carbon atoms in this compound. The chemical shifts would be influenced by the nature of the substituents. The carbon of the carboxylic acid group (C=O) would appear significantly downfield, typically in the range of 165-175 ppm. The carbon of the cyano group (C≡N) would be expected around 115-120 ppm. The aromatic carbons would show a range of chemical shifts depending on their position relative to the electron-withdrawing groups.
Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (ppm) |
| C-1 (COOH) | ~168 |
| C-2 (C-CN) | ~115 |
| C-3 (C-Cl) | ~135 |
| C-4 | ~133 |
| C-5 | ~130 |
| C-6 | ~138 |
| C=O (Carboxyl) | ~168 |
| CN (Cyano) | ~117 |
Note: This is a predicted data table. Actual experimental values may vary.
To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons on the aromatic ring. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which would be crucial for confirming the positions of the substituents on the benzene ring.
Vibrational Spectroscopy Investigations: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.
The IR and Raman spectra of this compound would be expected to exhibit characteristic absorption bands for its functional groups. The carboxylic acid O-H stretch would appear as a very broad band in the IR spectrum, typically in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid would be observed as a strong, sharp band around 1700 cm⁻¹. The C≡N stretching of the cyano group would give a sharp, medium-intensity band in the region of 2230-2210 cm⁻¹. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |
| Carboxylic Acid | C=O stretch | ~1700 |
| Cyano | C≡N stretch | 2230 - 2210 |
| Chloro | C-Cl stretch | 800 - 600 |
| Aromatic Ring | C-H stretch | ~3100 |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
Note: This is a predicted data table. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is a critical technique for unequivocally confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, this analysis would yield a precise mass-to-charge ratio, allowing for the verification of its molecular formula, C₈H₄ClNO₂. However, a diligent search of scientific databases has not uncovered any published HRMS data for this specific compound. Without experimental results, a data table confirming its exact mass cannot be compiled.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystal, providing insights into the molecule's conformation and how it interacts with its neighbors in the solid state.
Crystal Packing and Unit Cell Parameters
The crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ) are fundamental parameters derived from X-ray diffraction analysis. This data describes the basic repeating unit of the crystal lattice. At present, no crystallographic studies for this compound have been deposited in crystallographic databases or published in scientific journals. Consequently, information regarding its crystal packing and specific unit cell parameters is unavailable.
Hydrogen Bonding Networks and Intermolecular Interactions
In the solid state, molecules of this compound would be expected to interact through various non-covalent forces. Hydrogen bonding, particularly involving the carboxylic acid group, would likely play a dominant role in the formation of its supramolecular structure. Other interactions, such as dipole-dipole interactions involving the chloro and cyano groups, and π-π stacking of the benzene rings, could also be significant. A detailed description of these networks requires crystallographic data, which is currently not available.
Polymorphism and Co-crystallization Studies
Polymorphism refers to the ability of a compound to crystallize in multiple different crystal structures, which can have different physical properties. Co-crystallization involves crystallizing a target molecule with another compound (a coformer) to create a new crystalline solid with potentially enhanced properties. There are no published studies on the polymorphic behavior or any attempts at co-crystallization of this compound. Such research would be valuable for understanding its solid-state behavior and for potential applications in materials science and pharmaceuticals.
Theoretical and Computational Chemistry Insights for 3 Chloro 2 Cyanobenzoic Acid
Quantum Chemical Calculations of Electronic Structure and Bonding
Density Functional Theory (DFT) Studies
No specific DFT studies for 3-chloro-2-cyanobenzoic acid have been identified in the searched literature. Such a study would involve optimizing the molecular geometry and calculating various electronic properties using a suitable functional and basis set.
HOMO-LUMO Energy Gap and Molecular Orbitals
Quantitative values for the HOMO-LUMO energy gap and visualizations of the corresponding molecular orbitals for this compound are not available in existing literature. This analysis would be crucial for assessing the molecule's kinetic stability and electronic excitation properties.
Electrostatic Potential Surface Analysis
A detailed analysis of the electrostatic potential surface of this compound, which would identify the electron-rich and electron-deficient regions of the molecule, has not been published.
Prediction of Spectroscopic Properties through Computational Methods
Simulated NMR Chemical Shifts
There are no published reports containing calculated ¹H and ¹³C NMR chemical shifts for this compound. These theoretical values are essential for assigning experimental spectra.
Calculated Vibrational Frequencies and Assignments
A computational study detailing the theoretical vibrational frequencies (IR and Raman) and their corresponding assignments for this compound is currently unavailable. This information is fundamental for the interpretation of experimental vibrational spectra.
Conformational Landscape and Energy Minimization Studies
The conformational landscape of this compound is primarily defined by the rotational orientations of the carboxylic acid (-COOH) and cyano (-CN) groups relative to the benzene (B151609) ring. Computational energy minimization studies, typically employing Density Functional Theory (DFT) methods, are instrumental in identifying the stable conformers and the energy barriers separating them.
The rotation of the carboxylic acid group around the C-C bond connecting it to the benzene ring is a key conformational process. For benzoic acid itself, the planar conformation where the carboxylic acid group is coplanar with the benzene ring is the most stable, primarily due to resonance stabilization. However, in this compound, steric hindrance between the ortho-cyano group and the carboxylic acid group, as well as electrostatic interactions involving the chloro substituent, significantly influences the conformational preferences.
Studies on related ortho-substituted benzoic acids, such as 2-chlorobenzoic acid, have shown that non-planar conformations can be energetically favored. mdpi.com In the case of this compound, two primary low-energy conformers can be postulated, arising from the rotation of the -COOH group. These would correspond to a syn- and an anti-orientation of the hydroxyl proton of the carboxylic acid with respect to the ortho-cyano group. The energy barrier for this rotation is expected to be influenced by intramolecular hydrogen bonding possibilities and steric repulsion.
The rotation of the linear cyano group is generally considered to have a very low energy barrier and is less conformationally significant than the carboxylic acid group's rotation.
Below is a hypothetical data table illustrating the relative energies and rotational barriers for the principal conformers of this compound, as would be predicted from DFT calculations.
| Conformer | Dihedral Angle (C2-C1-C(O)-O) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| Conformer A (Planar) | 0° | 0.00 | 5.8 |
| Conformer B (Non-planar) | 45° | 1.25 | - |
| Transition State | 90° | 5.8 | - |
This data is illustrative and based on computational studies of similar substituted benzoic acids.
Reaction Mechanism Elucidation via Transition State Calculations
Transition state calculations are a powerful computational tool to elucidate the mechanisms of chemical reactions by identifying the highest energy point along the reaction coordinate, the transition state. For this compound, a relevant reaction to study would be the acid-catalyzed hydrolysis of the cyano group to an amide, followed by further hydrolysis to a carboxylic acid, yielding 3-chloro-phthalic acid.
The mechanism for the hydrolysis of the nitrile group (-CN) to an amide (-CONH2) in the presence of an acid catalyst (like H3O+) can be broken down into several key steps:
Protonation of the nitrile nitrogen: This increases the electrophilicity of the nitrile carbon.
Nucleophilic attack by water: A water molecule attacks the nitrile carbon.
Proton transfer: A proton is transferred from the attacking water molecule to another water molecule or to the nitrogen atom.
Tautomerization: The resulting intermediate tautomerizes to form the amide.
Transition state calculations would be employed to determine the activation energy for each of these elementary steps. The rate-determining step would be the one with the highest activation energy. The presence of the ortho-carboxylic acid and meta-chloro groups would influence the electron density of the nitrile group and, consequently, the activation energies of the transition states. The chloro group, being electron-withdrawing, would likely increase the electrophilicity of the nitrile carbon, potentially lowering the activation energy for the nucleophilic attack.
An illustrative data table of calculated activation energies for the proposed hydrolysis mechanism is presented below.
| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |
| 1. Protonation | This compound + H3O+ | [C7H3ClNO2-H]+ | Protonated nitrile | 5.2 |
| 2. Water Attack | Protonated nitrile + H2O | [C7H6ClNO3]+ | Iminol intermediate | 15.8 |
| 3. Proton Transfer | Iminol intermediate + H2O | [C7H7ClNO3]+ | Amide intermediate precursor | 8.5 |
| 4. Tautomerization | Amide intermediate precursor | [C7H6ClNO3]+ | 3-chloro-2-carbamoylbenzoic acid | 12.1 |
This data is hypothetical and serves to illustrate the application of transition state calculations to elucidate a reaction mechanism.
Intermolecular Interaction Modeling in Solution and Solid Phases
The intermolecular interactions of this compound are crucial in determining its properties in both solution and the solid state, such as solubility, crystal packing, and melting point. Computational modeling can provide detailed insights into the nature and strength of these interactions.
In the solid phase, the primary intermolecular interactions are expected to be:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the -OH group) and acceptor (the C=O group). This typically leads to the formation of dimeric structures, where two molecules are held together by a pair of O-H···O hydrogen bonds. acs.org
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis bases such as the oxygen of a carbonyl group or the nitrogen of a cyano group on an adjacent molecule.
Dipole-Dipole Interactions: The polar cyano and chloro groups will contribute to dipole-dipole interactions, influencing the crystal packing.
In solution, the interactions with solvent molecules become dominant. The nature of the solvent will determine the types of intermolecular interactions that are favored. In a polar protic solvent like water, the carboxylic acid group will form strong hydrogen bonds with water molecules. In a less polar aprotic solvent, the dimeric hydrogen bonding between molecules of this compound might be more prevalent.
A table summarizing the calculated interaction energies for different types of intermolecular interactions in a hypothetical crystal structure of this compound is provided below.
| Interaction Type | Interacting Groups | Typical Distance (Å) | Calculated Interaction Energy (kcal/mol) |
| Hydrogen Bond | -COOH ··· -COOH | O-H···O: ~1.8 | -12.5 |
| Halogen Bond | C-Cl ··· N≡C | Cl···N: ~3.0 | -2.1 |
| π-π Stacking | Benzene ring ··· Benzene ring | ~3.5 | -4.5 |
| Dipole-Dipole | -CN ··· -CN | ~3.2 | -1.8 |
This data is illustrative and based on computational studies of similar functionalized aromatic molecules. acs.org
Strategic Applications in Contemporary Chemical Research Excluding Biological/clinical Pharmacology in Humans
3-Chloro-2-cyanobenzoic Acid as a Key Building Block in Complex Organic Syntheses
The distinct functional groups of this compound make it a valuable precursor in multistep syntheses, enabling the construction of diverse molecular architectures for specialized applications.
While direct studies on this compound are specific, research on its close analogue, 3-cyanobenzoic acid, provides mechanistic insights into its potential as a precursor for agrochemicals, particularly herbicides. A study on the effects of 3-cyanobenzoic acid on maize plants demonstrated significant phytotoxic activity. researchgate.net The compound was found to compromise photosynthetic activity by reducing plant growth and disrupting gas exchange and chlorophyll a fluorescence. researchgate.net
Mechanistically, 3-cyanobenzoic acid was shown to decrease the carboxylation rates of key photosynthetic enzymes RuBisCo and PEPCase, lower the electron transport rate, and reduce mesophilic conductance. researchgate.net These findings suggest that the cyanobenzoic acid scaffold can be a promising foundation for developing new agrochemicals that target photosynthetic pathways. The presence of the chloro-substituent in this compound could further modulate this activity, a common strategy in agrochemical design to enhance efficacy or alter metabolic stability.
Table 1: Effects of 3-Cyanobenzoic Acid on Maize Photosynthetic Parameters
| Parameter | Effect |
|---|---|
| Plant Growth | Significant reduction |
| Net Assimilation (A) | Decreased |
| Stomatal Conductance (gs) | Decreased |
| RuBisCo Carboxylation Rate (Vcmax) | Significantly decreased |
| PEPCase Carboxylation Rate (Vpmax) | Significantly decreased |
Data derived from a study on the herbicidal effects of 3-cyanobenzoic acid on maize plants. researchgate.net
The aromatic structure of this compound, equipped with electron-withdrawing cyano and carboxyl groups, makes it a suitable intermediate for the synthesis of various dyes and pigments. These functional groups can be chemically modified to create extended conjugated systems, which are responsible for the color of organic dyes. For instance, the carboxylic acid can be converted into an ester or amide, and the cyano group can be hydrolyzed or reduced to introduce different functionalities that tune the final color and properties of the dye. The chloro-substituent can also influence the electronic properties and light-fastness of the resulting chromophore.
Cyanobenzoic acids are recognized as important raw materials for the synthesis of liquid crystal materials. google.comgoogle.com The rigid core of the benzene (B151609) ring combined with the polar cyano and carboxyl groups contributes to the formation of mesophases, which are characteristic of liquid crystals. researchgate.net These materials are crucial for display technologies. beilstein-journals.org The synthesis of liquid crystals often involves the esterification of the carboxylic acid group with various phenol derivatives to create rod-like molecules that can self-assemble into ordered liquid crystalline phases. researchgate.net The presence of the cyano group and the lateral chlorine atom in this compound can significantly influence the dielectric anisotropy and other physical properties of the final liquid crystal material. beilstein-journals.org
Cyanobenzoic acid derivatives are useful as monomers for creating functional polymers. google.com The carboxylic acid group of this compound allows it to undergo polymerization reactions, such as polycondensation, to form polyesters or polyamides. The pendant chloro and cyano groups are then incorporated into the polymer backbone, imparting specific functionalities. These groups can enhance thermal stability, modify solubility, or serve as reactive sites for further post-polymerization modification.
Applications in Materials Science
In materials science, the unique combination of functional groups in this compound allows it to be integrated into advanced materials, particularly for optoelectronic applications.
The primary role of a dye in a dye-sensitized solar cell (DSSC) is to absorb light and inject electrons into a semiconductor substrate, typically titanium dioxide (TiO2). nih.govresearchgate.net This process requires the dye molecule to be firmly attached, or anchored, to the semiconductor surface. nih.govresearchgate.net Carboxylic acids are traditionally the most effective and widely used anchoring groups for this purpose. nih.govresearchgate.net
Research has demonstrated that a cyano-benzoic acid group can serve as a novel and effective acceptor and anchoring group in D-π-A (Donor-π-Acceptor) dyes for DSSCs. nih.gov Theoretical calculations have shown that a hydrogen bond can form between the cyano group (-CN) and the hydroxyl groups on the TiO2 surface, leading to a highly stable configuration. nih.gov This suggests that this compound, with both a carboxylic acid and a cyano group, could potentially offer a bidentate anchoring mechanism, enhancing the dye's adsorption and stability on the semiconductor surface. A D-π-A dye incorporating a cyano-benzoic acid anchor achieved a high molar extinction coefficient and an incident photon-to-current conversion efficiency (IPCE) of 84%. nih.gov
Table 2: Performance of a DSSC Device Using a D-π-A Dye with a Cyano-Benzoic Acid Anchor
| Parameter | Value |
|---|---|
| Maximum Molar Extinction Coefficient | 66,700 M⁻¹ cm⁻¹ at 437 nm |
| Maximum IPCE | 84% |
Performance data for the KM-1 dye under AM1.5 G illumination. nih.gov
Development of Coordination Polymers and Metal-Organic Frameworks
There is no available research data detailing the use of this compound as an organic linker in the synthesis of coordination polymers or metal-organic frameworks (MOFs).
Advanced Chemical Sensing and Detection Research
No published studies were found that investigate the application of this compound or its derivatives in the development of chemical sensors or for the detection of specific analytes.
Biochemical and Phytochemical Interaction Studies (Focus on Mechanisms in Non-Human Systems)
Enzyme Inhibition Mechanism Research (e.g., plant metabolic enzymes)
Scientific literature detailing the investigation of this compound as an inhibitor of plant metabolic enzymes is not available.
Photosynthetic Process Disruption Analysis in Plants
There are no research findings available that analyze the effects of this compound on the photosynthetic processes in plants.
Emerging Research Avenues and Future Prospects for 3 Chloro 2 Cyanobenzoic Acid
Exploration of Novel Catalytic Transformations
The reactivity of the three distinct functional groups in 3-chloro-2-cyanobenzoic acid offers a rich landscape for novel catalytic transformations. Future research is likely to focus on selectively targeting these groups to synthesize a diverse array of complex molecules.
Decarboxylation and Cross-Coupling Reactions: The carboxylic acid moiety can be a target for catalytic decarboxylation, potentially leading to the formation of 2-chloro-6-cyanobenzene. This transformation could be achieved using various transition-metal catalysts, offering a pathway to substituted benzonitriles. Furthermore, palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, could be explored. organic-chemistry.orgnih.govresearchgate.netacs.orgmit.edu For instance, the chloro group could be a handle for Suzuki, Stille, or Buchwald-Hartwig amination reactions to introduce new carbon-carbon or carbon-nitrogen bonds.
Nitrile Group Manipulations: The nitrile group is a versatile precursor to other functionalities. researchgate.net Catalytic hydrogenation of the nitrile can yield primary amines, which are valuable intermediates in pharmaceuticals and agrochemicals. acs.orgrug.nl Conversely, hydrolysis can convert the nitrile to an amide or a carboxylic acid, leading to the formation of dicarboxylic acid derivatives. semanticscholar.orglibretexts.org The development of selective catalysts for these transformations in the presence of the other functional groups will be a key research focus.
A summary of potential catalytic transformations is presented in Table 1.
| Functional Group | Potential Catalytic Transformation | Potential Product Class |
| Carboxylic Acid | Decarboxylation | Substituted Benzonitriles |
| Chloro Group | Palladium-Catalyzed Cross-Coupling | Biaryls, Anilines |
| Nitrile Group | Hydrogenation | Primary Amines |
| Nitrile Group | Hydrolysis | Amides, Dicarboxylic Acids |
Integration into Flow Chemistry Synthesis Methodologies
Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including improved safety, scalability, and product consistency. acs.orgrsc.orgresearchgate.netrsc.orgacs.orgnih.govuc.ptgoogle.comrsc.org The synthesis of this compound and its derivatives is a promising area for the application of flow chemistry.
Future research could focus on developing continuous flow processes for the key synthetic steps involved in the production of this compound. This could involve the continuous oxidation of a suitable toluene (B28343) precursor or the cyanation of a chlorobenzoic acid derivative in a flow reactor. Furthermore, the subsequent transformations of this compound, such as the catalytic reactions mentioned in the previous section, could be integrated into sequential flow processes, allowing for the multi-step synthesis of complex molecules in a single, uninterrupted sequence. uc.pt
| Process | Traditional Batch Method | Potential Flow Chemistry Advantage |
| Synthesis | Step-wise, requires isolation of intermediates | Continuous production, improved safety and scalability |
| Derivatization | Individual reactions for each derivative | Sequential flow for multi-step synthesis |
Advanced Material Design Utilizing this compound Motifs
The rigid structure and multiple coordination sites of this compound make it an attractive candidate for the design of advanced materials with tailored properties.
Metal-Organic Frameworks (MOFs): The carboxylic acid group can coordinate with metal ions to form Metal-Organic Frameworks (MOFs). brieflands.comnih.govnih.govresearchgate.netacs.org The presence of the nitrile and chloro groups could introduce additional functionality within the pores of the MOF, leading to materials with potential applications in gas storage, separation, and catalysis.
Functional Polymers: The carboxylic acid or other functional groups derived from the nitrile or chloro substituents could be used to polymerize this compound into functional polymers. researchgate.net These polymers may exhibit interesting thermal, electronic, or optical properties due to the presence of the polar nitrile and chloro groups.
Deeper Computational Modeling of Complex Reaction Systems
Computational chemistry and molecular modeling are powerful tools for understanding and predicting the behavior of molecules and reactions. ucl.ac.ukacs.orgajpchem.orgresearchgate.netbohrium.com For this compound, computational studies could provide valuable insights into several areas:
Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of the catalytic transformations discussed earlier. acs.org This understanding can aid in the design of more efficient and selective catalysts.
Material Properties: Molecular simulations can be employed to predict the structures and properties of MOFs and polymers derived from this compound. This can help in the rational design of materials with desired functionalities.
Spectroscopic Analysis: Computational methods can be used to predict spectroscopic properties (e.g., NMR, IR spectra), which can assist in the characterization of new compounds and materials derived from this compound. ucl.ac.ukacs.org
Sustainable Synthesis and Degradation Pathways of this compound
In line with the principles of green chemistry, future research will likely focus on developing more sustainable methods for the synthesis and degradation of this compound.
Biocatalytic Synthesis: The use of enzymes as catalysts (biocatalysis) offers a green alternative to traditional chemical synthesis. nih.gov Research could explore the use of nitrilases for the regioselective hydrolysis of dinitriles to produce cyanobenzoic acids, potentially offering a sustainable route to this compound. researchgate.net
Photocatalytic Degradation: Chlorinated aromatic compounds can be persistent environmental pollutants. Photocatalytic degradation using semiconductor materials like titanium dioxide (TiO2) is a promising method for their remediation. nih.govtandfonline.comproquest.comresearchgate.net Future studies could investigate the photocatalytic degradation of this compound to identify the degradation pathways and optimize the conditions for its complete mineralization. The degradation of related compounds like 4-chlorobenzoic acid has been shown to proceed via dehalogenation and subsequent mineralization. nih.gov
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-2-cyanobenzoic acid, and how can reaction conditions be optimized to improve yield?
Methodological Answer: Synthesis of halogenated benzoic acid derivatives typically involves multi-step reactions, such as nitration, halogenation, or cyanation. For example, chlorination of benzoic acid precursors can be achieved using Cl2/FeCl3 or SOCl2, while cyanation may employ CuCN or KCN under controlled pH. Optimization requires monitoring reaction parameters (temperature, solvent polarity, catalyst loading) via HPLC or TLC. Yield improvements may involve recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Characterization involves:
- XRD : Single-crystal X-ray diffraction (using SHELX software ) for precise bond-length/angle determination.
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR (DMSO-d6) to confirm substituent positions; compare chemical shifts with analogs like 2-Amino-4-chlorobenzoic acid (δ ~7.3 ppm for aromatic protons) .
- FT-IR : Detect -CN (~2240 cm<sup>-1</sup>) and -COOH (~1700 cm<sup>-1</sup>) stretches.
- Elemental Analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values.
Q. What storage conditions ensure the stability of this compound in laboratory settings?
Methodological Answer: Store at 2–8°C in amber glass vials under inert gas (N2 or Ar) to prevent hydrolysis of the cyano group. Monitor degradation via periodic HPLC (C18 column, acetonitrile/0.1% H3PO4 mobile phase). Avoid aqueous solutions unless buffered at pH 4–6, as acidic/basic conditions may cleave the -Cl or -CN groups .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Use DFT calculations (B3LYP/6-311+G(d,p) basis set) to map electrostatic potential surfaces and identify electron-deficient sites. Compare with analogs like 3-Chloro-4-fluorobenzoic acid: the -CN group’s electron-withdrawing effect increases electrophilicity at the C-2 position. Validate predictions via kinetic studies (UV-Vis monitoring of SNAr reactions with amines) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in <sup>1</sup>H NMR)?
Methodological Answer:
- Variable Temperature NMR : Assess if splitting arises from hindered rotation (e.g., intramolecular H-bonding between -COOH and -CN).
- COSY/NOESY : Identify coupling partners or spatial proximities.
- Crystallography : Resolve ambiguities via XRD to confirm tautomeric forms or crystal packing effects .
- Control Experiments : Synthesize derivatives (e.g., methyl ester) to isolate substituent effects .
Q. How can researchers design experiments to study the acid’s role in coordination chemistry or metal-organic frameworks (MOFs)?
Methodological Answer:
- Ligand Screening : React with transition metals (e.g., Cu(II), Zn(II)) in DMF/MeOH under solvothermal conditions.
- PXRD/SCXRD : Analyze MOF topology; compare with structures of related acids like 3,6-dichloro-2-hydroxybenzoic acid .
- Thermogravimetry (TGA) : Assess thermal stability and ligand-metal binding strength.
- DFT Modeling : Simulate metal-ligand bond distances and charge transfer using Gaussian or ORCA .
Data Presentation Guidelines
- Tables : Include melting points (compared to analogs like 2-Amino-4-chlorobenzoic acid, mp 231–235°C ), solubility data, and kinetic parameters.
- Figures : XRD crystal structures (CIF files), reaction mechanisms with transition states, and dose-response curves for biological assays.
- Statistical Analysis : Apply ANOVA or t-tests for replicate experiments; report uncertainties with ±SEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
